![molecular formula C9H8BrN B1587362 7-Bromo-2-methylindole CAS No. 302912-38-5](/img/structure/B1587362.png)
7-Bromo-2-methylindole
Overview
Description
7-Bromo-2-methylindole is a chemical compound that belongs to the indole family. It is a heterocyclic organic compound that contains a bromine atom and a methyl group attached to the indole ring. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science.
Scientific Research Applications
Medicinal Chemistry and Drug Discovery
7-Bromo-2-methylindole serves as a building block in medicinal chemistry for synthesizing complex molecules with potential therapeutic applications. It’s particularly valuable in the synthesis of indole-containing metal complexes, which have shown significant biological and pharmacological activity . These complexes are being explored for their potential use in treating various types of cancer and other diseases.
Biotechnological Production
In biotechnology, 7-Bromo-2-methylindole is used to produce halogenated and oxygenated derivatives of indole through microbial cell factories . These derivatives have applications as natural colorants and possess bioactivity with therapeutic potential, offering a sustainable alternative to traditional methods of production from coal tar.
Industrial Chemistry
The compound is utilized in industrial chemistry as a precursor for synthesizing diverse heterocyclic frameworks via cycloaddition reactions . These reactions are atom-economical and green, aligning with sustainable practices in chemical manufacturing.
Organic Synthesis
7-Bromo-2-methylindole is instrumental in organic synthesis, particularly in constructing indole moieties present in selected alkaloids . Its reactivity allows for the creation of various biologically active compounds, contributing to advancements in the synthesis of natural products and drugs.
Materials Science
In materials science, this compound is explored for its potential in creating new materials with unique properties . Its molecular structure could be key in developing novel polymers or other advanced materials.
Analytical Chemistry
7-Bromo-2-methylindole is used in analytical chemistry for the development of new analytical methods, including chromatography and spectrometry . Its distinct chemical properties make it a suitable standard or reagent in various analytical procedures.
properties
IUPAC Name |
7-bromo-2-methyl-1H-indole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN/c1-6-5-7-3-2-4-8(10)9(7)11-6/h2-5,11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFEGQGALXHJBIQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C(=CC=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30403000 | |
Record name | 7-Bromo-2-methylindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30403000 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromo-2-methylindole | |
CAS RN |
302912-38-5 | |
Record name | 7-Bromo-2-methylindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30403000 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-Bromo-2-methylindole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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